N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide
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Description
N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C14H10Cl2N2O4S2 and its molecular weight is 405.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazine derivatives, which oprea1_356942 is a part of, have shown various biological activities such as sedative, antimicrobial, antiviral, antifungal, and antitumor activities .
Mode of Action
Thiazine derivatives have been found to affect lipid bilayer properties and ion-permeable pores induced by antifungals . They interact with plasma membranes, altering their physical properties and affecting reconstituted ion channels .
Biochemical Pathways
Thiazine derivatives have been observed to interact with lipid membranes, potentially affecting various cellular processes .
Result of Action
Thiazine derivatives have been found to affect the physical properties of model lipid membranes and the effects on reconstituted ion channels .
Action Environment
The interaction of thiazine derivatives with plasma membranes suggests that membrane lipids could play a role during their interaction .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4S2/c1-18-10-4-5-23-12(10)11(19)13(24(18,21)22)14(20)17-7-2-3-8(15)9(16)6-7/h2-6,19H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIVXPFJLHSCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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